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Cat. No.: B11938905 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivermectin, a potent macrocyclic lactone, is a cornerstone in the treatment of parasitic

infections. Its chemical modification offers a pathway to new derivatives with potentially

enhanced or novel biological activities. One such derivative is 2,3-Dehydro-3,4-dihydro
ivermectin, an analogue with a key structural alteration in the hexahydrobenzofuran ring

system. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the

unambiguous structural elucidation and characterization of such complex molecules. This

application note provides a detailed protocol and expected data for the characterization of 2,3-
Dehydro-3,4-dihydro ivermectin using one- and two-dimensional NMR techniques.

The structural modification in 2,3-Dehydro-3,4-dihydro ivermectin involves the migration of

the double bond from the C3-C4 position to the C2-C3 position. This isomerization significantly

impacts the electronic environment of the surrounding nuclei, leading to predictable changes in

their NMR chemical shifts and coupling constants. This note will guide researchers in acquiring

and interpreting the NMR data necessary to confirm the identity and purity of this ivermectin

derivative.
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The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2,3-
Dehydro-3,4-dihydro ivermectin. These predictions are based on the known assignments for

ivermectin and the expected effects of the C2=C3 double bond. Actual experimental values

may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Moieties of 2,3-Dehydro-3,4-dihydro
ivermectin (in CDCl₃, referenced to TMS)
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Proton
Predicted
Chemical Shift
(δ, ppm)

Expected
Multiplicity

Expected
Coupling
Constants (J,
Hz)

Notes

H-2 5.8 - 6.0 d ~10

Vinylic proton,

deshielded by

C=C.

H-3 5.5 - 5.7 dd ~10, ~2

Vinylic proton,

coupled to H-2

and H-4.

H-4 2.3 - 2.5 m -
Allylic proton,

shifted downfield.

H-5 3.9 - 4.1 m -

Shift influenced

by the adjacent

double bond.

H-8a 4.6 - 4.8 app s -

Broadened

singlet due to

complex

couplings.

H-9 5.7 - 5.9 m - Olefinic proton.

H-10 5.7 - 5.9 m - Olefinic proton.

H-1' 4.7 - 4.9 d ~3.5

Anomeric proton

of the first sugar

unit.

H-1" 5.3 - 5.5 d ~3.5

Anomeric proton

of the second

sugar unit.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Moieties of 2,3-Dehydro-3,4-dihydro
ivermectin (in CDCl₃, referenced to TMS)
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C-1 170 - 175 Lactone carbonyl.

C-2 125 - 130 Olefinic carbon.

C-3 120 - 125 Olefinic carbon.

C-4 30 - 35 Allylic carbon.

C-5 75 - 80 Oxygenated carbon.

C-6 80 - 85 Oxygenated carbon.

C-7 65 - 70 Oxygenated carbon.

C-8 75 - 80 Oxygenated carbon.

C-9 135 - 140 Olefinic carbon.

C-10 120 - 125 Olefinic carbon.

C-1' 95 - 100 Anomeric carbon.

C-1" 95 - 100 Anomeric carbon.

Experimental Protocols
Sample Preparation

Dissolution: Accurately weigh 5-10 mg of 2,3-Dehydro-3,4-dihydro ivermectin and dissolve

it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent for ivermectin

derivatives and allows for comparison with literature data.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0 ppm for both ¹H and ¹³C).

Filtration: If any particulate matter is present, filter the solution through a small plug of glass

wool directly into a clean, dry 5 mm NMR tube.

Degassing (Optional): For high-resolution 2D experiments, particularly NOESY/ROESY, it is

advisable to degas the sample to remove dissolved oxygen, which can interfere with
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relaxation measurements. This can be achieved by several freeze-pump-thaw cycles.

NMR Data Acquisition
The following experiments are recommended for a comprehensive structural characterization.

All spectra should be acquired on a high-field NMR spectrometer (≥ 400 MHz).

¹H NMR (Proton):

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Spectral Width: 12-15 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR (Carbon-13):

Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2D COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton scalar couplings (J-couplings), revealing which protons

are directly connected through bonds.

Pulse Program: Standard COSY experiment (e.g., cosygpqf).

Spectral Width: Same as ¹H NMR in both dimensions.
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Number of Increments: 256-512 in the indirect dimension.

Number of Scans per Increment: 2-8.

2D HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To correlate directly bonded proton and carbon atoms.

Pulse Program: Standard HSQC experiment with gradient selection (e.g.,

hsqcedetgpsisp2.3).

¹H Spectral Width: Same as ¹H NMR.

¹³C Spectral Width: Same as ¹³C NMR.

Number of Increments: 128-256 in the ¹³C dimension.

Number of Scans per Increment: 4-16.

2D HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons,

crucial for connecting different spin systems and assigning quaternary carbons.

Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

¹H Spectral Width: Same as ¹H NMR.

¹³C Spectral Width: Same as ¹³C NMR.

Number of Increments: 256-512 in the ¹³C dimension.

Number of Scans per Increment: 8-32.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy):

Purpose: To identify through-space correlations between protons that are close in

proximity, which is essential for determining the stereochemistry and conformation of the
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molecule.

Pulse Program: Standard NOESY (e.g., noesygpph) or ROESY (e.g., roesygpph)

experiment.

Mixing Time: 300-800 ms for NOESY; 150-300 ms for ROESY.

Number of Increments: 256-512 in the indirect dimension.

Number of Scans per Increment: 8-32.

Data Processing and Analysis
Fourier Transformation: Apply an appropriate window function (e.g., exponential for 1D, sine-

bell for 2D) and perform Fourier transformation.

Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction

to ensure accurate integration and peak picking.

Referencing: Reference the spectra to the TMS signal at 0 ppm.

Peak Picking and Integration: Identify and integrate all peaks in the ¹H spectrum.

Spectral Interpretation:

Use the ¹H and ¹³C spectra to identify the types of protons and carbons present.

Analyze the COSY spectrum to establish proton spin systems.

Use the HSQC spectrum to assign carbons to their attached protons.

Utilize the HMBC spectrum to connect the spin systems and assign quaternary carbons.

Interpret the NOESY/ROESY spectrum to determine the relative stereochemistry.

Visualizations
Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11938905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation NMR Data Acquisition

Data Processing & Analysis

Weigh Compound Dissolve in CDCl3 Transfer to NMR Tube 1D Experiments
(¹H, ¹³C)

Acquire Spectra 2D Experiments
(COSY, HSQC, HMBC, NOESY)

Processing
(FT, Phasing, Baseline Correction)

Process Data Spectral Analysis
& Interpretation Structure Elucidation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11938905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Structural Features of 2,3-Dehydro-3,4-dihydro ivermectin
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To cite this document: BenchChem. [Application Note: NMR Spectroscopic Characterization
of 2,3-Dehydro-3,4-dihydro ivermectin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11938905#nmr-spectroscopy-for-2-3-dehydro-3-4-
dihydro-ivermectin-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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